molecular formula C19H16BrN5 B12724864 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)- CAS No. 87540-03-2

1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)-

Cat. No.: B12724864
CAS No.: 87540-03-2
M. Wt: 394.3 g/mol
InChI Key: NVJDXRIKVCJSIE-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)- is a complex organic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a pyrrolidinyl group in its structure suggests that it may have unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazolophthalazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the Pyrrolidinyl Group: This can be done through nucleophilic substitution reactions where a pyrrolidine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)- would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The bromophenyl and pyrrolidinyl groups may play a role in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-a)phthalazine Derivatives: Compounds with different substituents on the triazolophthalazine core.

    Bromophenyl Derivatives: Compounds with a bromophenyl group attached to various cores.

    Pyrrolidinyl Derivatives: Compounds with a pyrrolidinyl group attached to different structures.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)- is unique due to the combination of the triazolophthalazine core with both bromophenyl and pyrrolidinyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

87540-03-2

Molecular Formula

C19H16BrN5

Molecular Weight

394.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C19H16BrN5/c20-16-10-4-3-9-15(16)18-22-21-17-13-7-1-2-8-14(13)19(23-25(17)18)24-11-5-6-12-24/h1-4,7-10H,5-6,11-12H2

InChI Key

NVJDXRIKVCJSIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3C4=CC=CC=C4Br)C5=CC=CC=C52

Origin of Product

United States

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